Cas no 2008095-05-2 (5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- EN300-1111580
- 2008095-05-2
-
- インチ: 1S/C8H9Cl2N3O2/c1-12-4-5(11)7(14)13(8(12)15)3-2-6(9)10/h2,4H,3,11H2,1H3
- InChIKey: MWIJINXPNGTNPB-UHFFFAOYSA-N
- ほほえんだ: Cl/C(=C/CN1C(C(=CN(C)C1=O)N)=O)/Cl
計算された属性
- せいみつぶんしりょう: 249.0071819g/mol
- どういたいしつりょう: 249.0071819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 66.6Ų
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1111580-1g |
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2008095-05-2 | 95% | 1g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1111580-5.0g |
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2008095-05-2 | 5g |
$4102.0 | 2023-06-10 | ||
Enamine | EN300-1111580-0.25g |
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2008095-05-2 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1111580-10.0g |
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2008095-05-2 | 10g |
$6082.0 | 2023-06-10 | ||
Enamine | EN300-1111580-0.1g |
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2008095-05-2 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1111580-5g |
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2008095-05-2 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1111580-2.5g |
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2008095-05-2 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1111580-0.5g |
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2008095-05-2 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1111580-10g |
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2008095-05-2 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1111580-1.0g |
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2008095-05-2 | 1g |
$1414.0 | 2023-06-10 |
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報
Research Brief on 5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2008095-05-2)
Recent studies have highlighted the significance of 5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2008095-05-2) in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique tetrahydropyrimidine-2,4-dione scaffold, has garnered attention due to its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of biologically active molecules. The presence of the 3,3-dichloroprop-2-en-1-yl moiety further enhances its reactivity, making it a valuable candidate for further chemical modifications.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and biological activities of derivatives of this compound. The research team employed a combination of computational modeling and in vitro assays to evaluate the compound's interaction with various biological targets. Their findings suggest that the compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, positioning it as a potential lead for the development of anti-inflammatory agents. The study also emphasized the importance of the dichloroalkenyl group in modulating the compound's bioavailability and metabolic stability.
In another investigation, researchers focused on the compound's role as a building block for the synthesis of novel heterocyclic compounds. By leveraging its reactive sites, the team successfully synthesized a series of pyrimidine-based analogs with enhanced pharmacological properties. These analogs were screened for their anticancer activity, with preliminary results indicating promising cytotoxicity against select cancer cell lines. The study, published in Bioorganic & Medicinal Chemistry Letters, underscores the versatility of 5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in medicinal chemistry applications.
Further advancements in the understanding of this compound's mechanism of action were reported in a recent ACS Chemical Biology article. The researchers utilized structural elucidation techniques, including X-ray crystallography and NMR spectroscopy, to characterize the compound's binding interactions with target proteins. Their findings revealed a unique binding mode that could be exploited for the design of selective inhibitors. This study provides a solid foundation for future structure-activity relationship (SAR) studies aimed at optimizing the compound's therapeutic potential.
In addition to its pharmacological applications, the compound has also been investigated for its potential use in agrochemicals. A study in Pest Management Science demonstrated its efficacy as a precursor for the synthesis of novel pesticides. The dichloroalkenyl group was found to enhance the compound's pesticidal activity, making it a candidate for further development in crop protection strategies. This dual applicability in both pharmaceuticals and agrochemicals highlights the compound's broad utility in chemical biology.
In conclusion, 5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2008095-05-2) continues to be a compound of significant interest in multiple research domains. Its structural features and reactivity profile make it a valuable tool for drug discovery and agrochemical development. Future research should focus on expanding its applications, optimizing its biological activity, and exploring its potential in combination therapies. The ongoing studies underscore the importance of this compound in advancing both medicinal and agricultural sciences.
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